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Abstract
Salinazid, with the IUPAC name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-

carbohydrazide, is a hydrazone derivative of the primary antitubercular drug isoniazid.[1][2] Its

unique chemical architecture, combining a pyridine ring, a hydrazone linkage, and a salicyl

group, contributes to its biological activity, which primarily involves the inhibition of mycolic acid

synthesis in the mycobacterial cell wall.[1] This technical guide provides an in-depth overview

of the chemical synthesis and comprehensive structural characterization of Salinazid, offering

detailed experimental protocols and tabulated data to support research and development

endeavors.

Physicochemical Properties
Salinazid is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine-

4-carboxamide group linked via an (E)-configured hydrazone to a 2-hydroxybenzaldehyde

substituent.[3] The molecule's key physicochemical properties are summarized in Table 1.
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Property Value Reference

IUPAC Name

N'-[(E)-(2-

hydroxyphenyl)methylidene]pyr

idine-4-carbohydrazide

CAS Number 495-84-1

Molecular Formula C₁₃H₁₁N₃O₂

Molecular Weight 241.24 g/mol

Exact Mass 241.0851 g/mol

Melting Point
232-233 °C (can vary with

crystal form)

Appearance Crystalline solid

Solubility

Poor in water (0.005 g/100

mL); Soluble in DMSO and

ethanol

Chemical Synthesis
The most common and direct method for synthesizing Salinazid is through a condensation

reaction. This reaction joins isonicotinohydrazide (isoniazid) and 2-hydroxybenzaldehyde

(salicylaldehyde). The process involves the nucleophilic attack of the terminal nitrogen of the

hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water

molecule to form the characteristic imine (C=N) bond of the hydrazone. Alternative methods,

such as solid-phase and microwave-assisted synthesis, have been explored to improve

reaction efficiency and yield.
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Figure 1: Chemical Synthesis Pathway of Salinazid
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Figure 1: Chemical Synthesis Pathway of Salinazid

Experimental Protocol: Synthesis of Salinazid
This protocol describes the synthesis of Salinazid via the condensation of isonicotinohydrazide

and salicylaldehyde.

Reactant Preparation: In a round-bottom flask, dissolve isonicotinohydrazide (1.0 equivalent)

in a minimal amount of absolute ethanol.

Addition: To this solution, add salicylaldehyde (1.0 equivalent) dropwise while stirring.

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain

reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography

(TLC).
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Crystallization: Upon completion, allow the reaction mixture to cool slowly to room

temperature. The product, Salinazid, will precipitate as a crystalline solid.

Isolation: Collect the precipitated product by vacuum filtration.

Purification: Wash the collected solid with a small amount of cold ethanol to remove any

unreacted starting materials. For higher purity, the crude product can be recrystallized from

hot ethanol.

Drying: Dry the purified Salinazid crystals under vacuum to yield the final product.

Structural Characterization
The definitive structure of a synthesized compound is confirmed through a combination of

spectroscopic and analytical techniques. For Salinazid, these include Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Visible

Spectroscopy, and X-ray Crystallography.

Figure 2: Workflow for Structural Characterization
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Figure 2: Workflow for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to

Salinazid's solubility in this solvent.

3.1.1. Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 5-10 mg of purified Salinazid in 0.6-0.7 mL of

DMSO-d₆ in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual

solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

3.1.2. Representative NMR Data

The expected chemical shifts for Salinazid in DMSO-d₆ are summarized in Table 2. These

values are based on typical shifts for the functional groups present.

¹H NMR (DMSO-d₆) Assignment ¹³C NMR (DMSO-d₆) Assignment

~12.0 ppm (s, 1H) -OH (phenolic) ~165 ppm C=O (amide)

~11.5 ppm (s, 1H) -NH- (amide) ~158 ppm C-OH (aromatic)

~8.7 ppm (d, 2H) Pyridine H (ortho to N) ~150 ppm Pyridine C (ortho to N)

~8.5 ppm (s, 1H) -N=CH- (imine) ~145 ppm C=N (imine)

~7.8 ppm (d, 2H) Pyridine H (meta to N) ~140 ppm
Pyridine C (para to

C=O)

~6.9-7.4 ppm (m, 4H) Salicyl aromatic H ~116-132 ppm Salicyl aromatic C

~122 ppm Pyridine C (meta to N)
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s = singlet, d = doublet, m = multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

3.2.1. Experimental Protocol: FTIR Analysis

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of

finely ground Salinazid or use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

in Salinazid.

3.2.2. Characteristic IR Absorption Bands

Key vibrational frequencies for Salinazid are presented in Table 3.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 (broad) O-H Stretch Phenolic -OH

~3200 N-H Stretch Amide N-H

~3050 C-H Stretch Aromatic C-H

~1660 C=O Stretch Amide I band

~1620 C=N Stretch Imine

1600 - 1450 C=C Stretch Aromatic rings

~1550 N-H Bend Amide II band

~1280 C-O Stretch Phenolic C-O

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b610668?utm_src=pdf-body
https://www.benchchem.com/product/b610668?utm_src=pdf-body
https://www.benchchem.com/product/b610668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS provides information on the mass-to-charge ratio (m/z) of the molecule, confirming its

molecular weight. The fragmentation pattern can also offer structural insights.

3.3.1. Experimental Protocol: MS Analysis

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or

Electron Impact (EI).

Analysis: Analyze the sample in a mass spectrometer to determine the m/z of the molecular

ion [M+H]⁺ or [M]⁺•.

Fragmentation: If using a technique like tandem MS (MS/MS), induce fragmentation to

observe characteristic daughter ions. The primary fragmentation would likely occur at the N-

N or N-C amide bonds.

UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extensive

conjugation in Salinazid, involving the two aromatic rings and the hydrazone bridge, results in

characteristic absorptions in the UV-visible range.

3.4.1. Experimental Protocol: UV-Vis Analysis

Sample Preparation: Prepare a dilute solution of Salinazid in a UV-transparent solvent, such

as ethanol.

Data Acquisition: Record the absorption spectrum, typically from 200 to 500 nm, using a

dual-beam UV-Vis spectrophotometer.

Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to

electronic transitions like π → π*.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the

precise three-dimensional arrangement of atoms, bond lengths, and bond angles. Salinazid is

known to exist in multiple polymorphic forms.
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3.5.1. Experimental Protocol: X-ray Crystallography

Crystal Growth: Grow single crystals of Salinazid suitable for diffraction, typically by slow

evaporation of a saturated solution (e.g., in ethanol).

Data Collection: Mount a crystal on a diffractometer and collect diffraction data by exposing it

to a monochromatic X-ray beam.

Structure Solution and Refinement: Process the diffraction data to solve and refine the

crystal structure, yielding a detailed molecular model.

3.5.2. Crystallographic Data

The crystallographic data for one form of Salinazid is available in the Cambridge

Crystallographic Data Centre (CCDC) under the deposition number 267048. A summary of

typical crystallographic parameters is provided in Table 4.

Parameter Value (Representative)

CCDC Deposition No. 267048

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) [Value]

b (Å) [Value]

c (Å) [Value]

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) [Value]

Z 4
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Note: Specific unit cell parameters (a, b, c, Volume) should be obtained from the CCDC

deposition file.

Conclusion
The synthesis of Salinazid is a straightforward and well-established chemical transformation.

Its structural integrity can be rigorously confirmed through a suite of standard analytical

techniques. This guide provides the fundamental protocols and reference data necessary for

the preparation and characterization of Salinazid, serving as a valuable resource for

researchers in medicinal chemistry and drug development. The detailed characterization is

crucial for understanding its structure-activity relationship and for the development of new

pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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